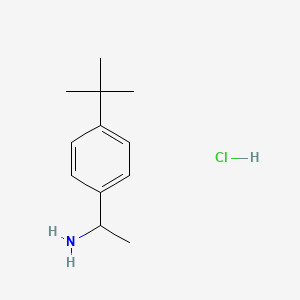1-(4-tert-Butylphenyl)ethanamine HCl
CAS No.: 91552-71-5
Cat. No.: VC2916711
Molecular Formula: C12H20ClN
Molecular Weight: 213.75 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 91552-71-5 |
|---|---|
| Molecular Formula | C12H20ClN |
| Molecular Weight | 213.75 g/mol |
| IUPAC Name | 1-(4-tert-butylphenyl)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C12H19N.ClH/c1-9(13)10-5-7-11(8-6-10)12(2,3)4;/h5-9H,13H2,1-4H3;1H |
| Standard InChI Key | WQCMEXXHUOHNLP-UHFFFAOYSA-N |
| SMILES | CC(C1=CC=C(C=C1)C(C)(C)C)N.Cl |
| Canonical SMILES | CC(C1=CC=C(C=C1)C(C)(C)C)N.Cl |
Introduction
Chemical Identity and Structure
1-(4-tert-Butylphenyl)ethanamine hydrochloride belongs to the family of substituted ethanamines, featuring a tert-butyl group at the para position of the phenyl ring. This specific structural arrangement contributes to its distinctive reactivity profile and potential applications in synthetic chemistry.
Identification Parameters
The compound is characterized by several standard identifiers as presented in the following table:
| Parameter | Value |
|---|---|
| CAS Number | 91552-71-5 |
| Molecular Formula | C12H20ClN |
| Molecular Weight | 213.75 g/mol |
| IUPAC Name | 1-(4-tert-butylphenyl)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C12H19N.ClH/c1-9(13)10-5-7-11(8-6-10)12(2,3)4;/h5-9H,13H2,1-4H3;1H |
| Standard InChIKey | WQCMEXXHUOHNLP-UHFFFAOYSA-N |
| SMILES Notation | CC(C1=CC=C(C=C1)C(C)(C)C)N.Cl |
| PubChem Compound ID | 45156278 |
These identification parameters are essential for researchers seeking to work with or reference this compound in scientific literature.
Structural Characteristics
The molecular structure of 1-(4-tert-Butylphenyl)ethanamine hydrochloride features several key elements:
-
A phenyl ring with a tert-butyl substituent at the para position
-
An ethanamine group attached to the phenyl ring
-
A hydrochloride salt formation with the amine group
This structure provides the compound with specific chemical and physical properties that influence its behavior in various reactions and applications.
Physical and Chemical Properties
Understanding the physical and chemical properties of 1-(4-tert-Butylphenyl)ethanamine hydrochloride is crucial for its proper handling, storage, and application in research settings.
Physical Properties
The compound typically appears as a crystalline solid at room temperature. Its physical characteristics make it suitable for various laboratory manipulations and synthetic processes .
Chemical Reactivity
The chemical reactivity of 1-(4-tert-Butylphenyl)ethanamine hydrochloride is primarily dictated by its amine functionality and aromatic ring system. The presence of the tert-butyl group contributes to its steric properties, while the hydrochloride salt formation affects its solubility and stability characteristics.
Key chemical properties include:
-
The amine group serves as a nucleophilic center for various transformations
-
The tert-butyl group provides steric hindrance and hydrophobicity
-
The hydrochloride salt formation enhances stability and alters solubility compared to the free base
Synthesis Methodologies
The synthesis of 1-(4-tert-Butylphenyl)ethanamine hydrochloride can be accomplished through various synthetic routes, with specific approaches selected based on scale, available precursors, and desired purity.
Standard Synthetic Route
The most common synthesis pathway involves the reaction of 4-tert-butylbenzaldehyde with nitroethane or similar precursors, followed by reduction and subsequent hydrochloride salt formation. This multi-step process typically includes:
-
Condensation reaction to form an intermediate nitro compound
-
Reduction of the nitro group to form the amine
-
Treatment with hydrogen chloride to form the hydrochloride salt
This synthetic route is well-established and provides good yields of the target compound.
Alternative Synthesis Methods
Alternative synthesis methods may be employed depending on specific requirements or constraints. These can include:
-
Reductive amination of 4-tert-butylacetophenone
-
Functional group modifications of related phenylethylamine derivatives
-
Resolution of racemic mixtures when stereochemically pure forms are required
Each method offers different advantages in terms of yield, purity, and stereochemical control.
Applications in Research and Industry
1-(4-tert-Butylphenyl)ethanamine hydrochloride finds applications across various fields due to its versatile structure and reactivity profile.
Pharmaceutical Applications
In the pharmaceutical sector, this compound serves as an important intermediate in the synthesis of various drug candidates and active pharmaceutical ingredients. Its structural features make it valuable for building more complex molecules with potential therapeutic activity.
Organic Synthesis Applications
The compound's utility in organic synthesis extends to:
-
Serving as a building block for complex molecules
-
Participating in alkylation, acylation, and condensation reactions
-
Acting as a template for asymmetric synthesis when used in its enantiomerically pure form
The reactive amine group combined with the tert-butylphenyl moiety provides a platform for diverse chemical transformations.
Research Applications
In research settings, 1-(4-tert-Butylphenyl)ethanamine hydrochloride is employed for:
-
Development of novel synthetic methodologies
-
Structure-activity relationship studies
-
Exploration of reaction mechanisms
-
Template models for studying steric and electronic effects in chemical reactions
These research applications contribute to the advancement of chemical knowledge and synthetic capabilities .
Analytical Techniques for Characterization
Various analytical techniques can be employed to characterize and confirm the identity and purity of 1-(4-tert-Butylphenyl)ethanamine hydrochloride.
Spectroscopic Analysis
Spectroscopic methods commonly used include:
-
Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
-
Infrared (IR) spectroscopy for functional group identification
-
Mass Spectrometry (MS) for molecular weight determination
-
Ultraviolet-Visible (UV-Vis) spectroscopy for chromophore analysis
These techniques provide complementary information about the compound's structure and purity .
Chromatographic Analysis
Chromatographic methods are vital for purity assessment:
-
High-Performance Liquid Chromatography (HPLC) for quantitative analysis
-
Gas Chromatography (GC) for volatile impurity detection
-
Thin-Layer Chromatography (TLC) for reaction monitoring and preliminary purity assessment
These methods help ensure the quality and consistency of the compound for research applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume